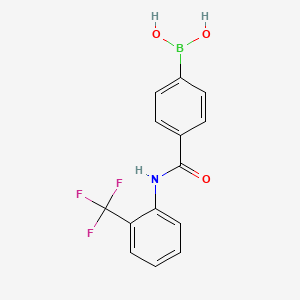
(4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid
Descripción general
Descripción
This compound is a type of boronic acid, which are highly considered compounds for the design of new drugs and drug delivery devices . It is involved in the synthesis of biologically active molecules .
Synthesis Analysis
Boronic acids and their esters, like this compound, are used in Suzuki-Miyaura coupling reactions . Protodeboronation of boronic esters has been reported, utilizing a radical approach .Chemical Reactions Analysis
This compound can participate in Suzuki-Miyaura cross-coupling reactions . It can also undergo protodeboronation .Aplicaciones Científicas De Investigación
1. Photoredox Catalysis
- Methods of Application : The process involves the use of visible light, which is absorbed by the catalyst and used to drive the chemical reaction. The trifluoromethyl group in the compound plays a key role in this process, as it can enhance the effect of the catalyst and increase the efficiency of the reaction .
- Results or Outcomes : The use of this compound in photoredox catalysis has led to the development of new methodologies for trifluoromethylation, a process that is of great interest in synthetic chemistry due to its potential applications in the creation of new pharmaceutical and agrochemical compounds .
2. Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using “(4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid”, are used in the agrochemical and pharmaceutical industries. These compounds have unique physicochemical properties that make them useful in the protection of crops from pests and in the development of new pharmaceuticals .
- Methods of Application : The compound is used as an intermediate in the synthesis of TFMP derivatives. These derivatives are then used in the formulation of agrochemicals and pharmaceuticals .
- Results or Outcomes : The use of TFMP derivatives has led to the development of more than 20 new agrochemicals and several pharmaceutical and veterinary products. Many of these products have been granted market approval, and many more are currently undergoing clinical trials .
3. Synthetic Transformations
- Application Summary : This compound is used in synthetic transformations involving aryl trifluoromethyl diazoalkanes and diazirines. These reactants are unique and versatile in synthetic methodology, and they have been highlighted for their applications towards a wide range of synthetic transformations .
- Methods of Application : The compound is used as a precursor of stabilized metal carbenes, i.e., donor−acceptor-substituted ones. These carbenes are efficient compounds for creating carbon−carbon and carbon−heteroatom bonds that would be difficult to reach otherwise .
- Results or Outcomes : The use of this compound in synthetic transformations has led to the development of new methodologies for the synthesis of organofluorine compounds .
4. Preparation of α-Trifluoromethylstyrene Derivatives
- Application Summary : α-Trifluoromethylstyrene derivatives, which can be synthesized using “(4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid”, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
- Methods of Application : The compound is used in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
- Results or Outcomes : The use of α-Trifluoromethylstyrene derivatives has led to the development of new methodologies for the synthesis of organofluorine compounds .
5. Synthetic Transformations with Aryl Trifluoromethyl Diazoalkanes and Diazirines
- Application Summary : This compound is used in synthetic transformations involving aryl trifluoromethyl diazoalkanes and diazirines. These reactants are unique and versatile in synthetic methodology, and they have been highlighted for their applications towards a wide range of synthetic transformations .
- Methods of Application : The compound is used as a precursor of stabilized metal carbenes, i.e., donor−acceptor-substituted ones. These carbenes are efficient compounds for creating carbon−carbon and carbon−heteroatom bonds that would be difficult to reach otherwise .
- Results or Outcomes : The use of this compound in synthetic transformations has led to the development of new methodologies for the synthesis of organofluorine compounds .
6. Preparation of α-Trifluoromethylstyrene Derivatives
- Application Summary : α-Trifluoromethylstyrene derivatives, which can be synthesized using “(4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid”, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
- Methods of Application : The compound is used in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
- Results or Outcomes : The use of α-Trifluoromethylstyrene derivatives has led to the development of new methodologies for the synthesis of organofluorine compounds .
Safety And Hazards
Boronic acids and their esters are only marginally stable in water. The kinetics of their hydrolysis is dependent on the substituents in the aromatic ring and the pH, which considerably accelerates the reaction at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes .
Propiedades
IUPAC Name |
[4-[[2-(trifluoromethyl)phenyl]carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BF3NO3/c16-14(17,18)11-3-1-2-4-12(11)19-13(20)9-5-7-10(8-6-9)15(21)22/h1-8,21-22H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSZJSZMTXJQRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660267 | |
| Record name | (4-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
913835-42-4 | |
| Record name | B-[4-[[[2-(Trifluoromethyl)phenyl]amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



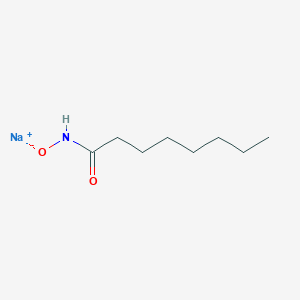
![Cyclopentyl-(4,6-dichloro-[1,3,5]triazin-2-yl)-amine](/img/structure/B1387865.png)
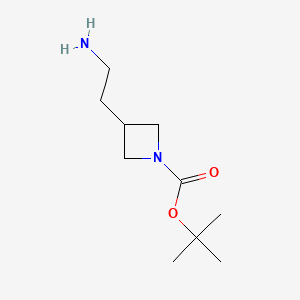
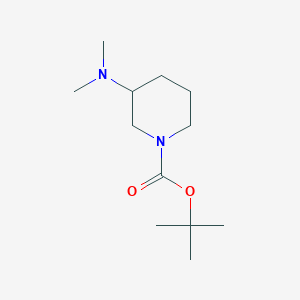
![6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1387870.png)
![Octahydropyrrolo[1,2-a][1,4]diazepin-5-one](/img/structure/B1387871.png)
![2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1387872.png)
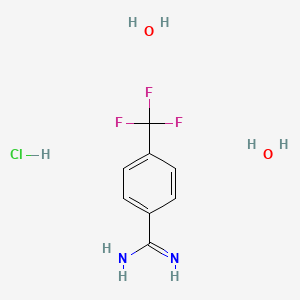
![2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1387874.png)
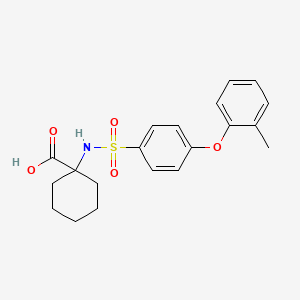
![ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387878.png)
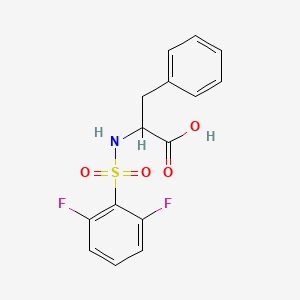
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1387883.png)
![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)ethylidene]-2-phenyl-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1387884.png)